molecular formula C16H20N2O2 B12847459 tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate

tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate

Cat. No.: B12847459
M. Wt: 272.34 g/mol
InChI Key: QPMMPFQXJSAYOV-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate (: 1774892-88-4) is a high-purity chemical building block of significant interest in organic synthesis and biochemical research . With the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36, this compound features a unique molecular architecture combining an indole core, a strategically protected amine on a cyclopropane ring, and a tert-butyl carboxylate group . This specific structure makes it a valuable scaffold for constructing more complex molecules for pharmaceutical and agrochemical research. Research Applications and Value The 1-aminocyclopropyl moiety is a key functional group in this compound. This structure is a hallmark of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct biological precursor to the plant hormone ethylene . Ethylene regulates a wide range of plant physiological processes, including fruit ripening, senescence, and responses to both biotic and abiotic stresses . Researchers can utilize this reagent as a synthetic intermediate to develop novel ACC analogs or probes to study the ethylene biosynthesis pathway and its regulation. Furthermore, compounds containing the aminocyclopropane unit have shown relevance as mechanistic probes and inhibitors for various oxidative enzymes, such as monoamine oxidases (MAOs) and histone demethylases, indicating potential applications in neuroscientific and oncological research . Molecular Features The compound is engineered with protective groups that enhance its utility in synthetic chemistry. The tert-butyl ester (Boc) group serves as a common protective group for carboxylic acids, which can be readily removed under mild acidic conditions to reveal the free acid for further functionalization . This makes the reagent a versatile precursor in multi-step synthetic sequences, allowing researchers to tailor the molecule for specific applications. Usage Notes For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)indole-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-12-7-5-4-6-11(12)10-13(18)16(17)8-9-16/h4-7,10H,8-9,17H2,1-3H3

InChI Key

QPMMPFQXJSAYOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3(CC3)N

Origin of Product

United States

Preparation Methods

Indole Ring Formation and Functionalization

  • Starting from 4-nitroindole or related precursors, a multi-step synthesis (up to 10 steps) is employed to introduce amino groups at desired positions on the indole ring.
  • For example, lithiation of a protected indole derivative at low temperature (−78 °C) using n-butyllithium allows regioselective functionalization.
  • Subsequent quenching with electrophiles or carboxylation agents introduces the carboxylate functionality at the nitrogen position.

Protection of the Indole Nitrogen with tert-Butyl Carbamate

  • The indole nitrogen is protected by treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine).
  • The reaction is typically performed at room temperature under nitrogen atmosphere, with gas evolution indicating progress.
  • After completion, the reaction mixture is quenched with aqueous acid, extracted with organic solvents (e.g., dichloromethane), washed, dried, and purified by flash chromatography.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate dissolved in THF, cooled to −78 °C; n-Butyllithium (2.5 M in hexane) added dropwise Lithiation of protected indole intermediate High regioselectivity achieved
2 Addition of di-tert-butyl dicarbonate (2 equiv), warming to room temperature over 3 h Formation of tert-butyl carbamate protecting group 80–85% yield after purification
3 Quenching with saturated ammonium chloride, extraction with DCM, drying over MgSO4 Workup and isolation of protected intermediate Clean product suitable for next step
4 Introduction of aminocyclopropyl substituent via nucleophilic substitution or cyclopropanation Formation of 2-(1-aminocyclopropyl) substituent Yields vary depending on method, typically 60–75%
5 Final purification by flash chromatography (0–30% ethyl acetate in heptane) Isolation of pure tert-butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate White powder, characterized by NMR and MS

Data Table Summarizing Key Reaction Parameters

Reaction Step Temperature (°C) Reagents Solvent Time Yield (%) Notes
Lithiation & Boc protection −78 to RT n-Butyllithium, Boc2O THF 3 h 80–85 Strict anhydrous conditions
Aminocyclopropyl introduction 0 to RT Aminocyclopropyl precursor, base THF or DCM 2–6 h 60–75 Requires inert atmosphere
Workup & Purification RT Saturated NH4Cl, DCM, MgSO4 - 1 h - Flash chromatography essential

Research Findings and Optimization Notes

  • The use of n-butyllithium at low temperature is critical for regioselective lithiation of the indole ring without side reactions.
  • Protection of the indole nitrogen with di-tert-butyl dicarbonate proceeds efficiently under mild conditions, with DMAP or pyridine catalysis enhancing reaction rates.
  • Introduction of the aminocyclopropyl group is sensitive to reaction conditions; optimizing solvent polarity and temperature improves yield and purity.
  • Purification by flash chromatography using gradients of ethyl acetate in heptane is effective for isolating the target compound with high purity.
  • The overall synthetic route is adaptable for scale-up with careful control of moisture and temperature.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic differences between tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate and related compounds from the evidence:

Compound Name Substituents Synthesis Method Key Physical/Spectral Properties Hydrogen-Bonding Capacity
This compound (Target) 2-(1-aminocyclopropyl), 1-tert-butyl carboxylate Not explicitly described (hypothetical: may involve cyclopropanation of indole) Expected IR: N-H stretches (~3300 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹). NMR: Cyclopropane protons (1.0–2.0 ppm), tert-butyl (δ ~1.3 ppm in ¹H; ~80–85 ppm in ¹³C). High (due to -NH₂ group)
tert-Butyl 6-Bromo-3-{2-[(6-bromo-1H-indol-3-yl)carbonyl]-1-methyl-4,5-dihydro-1H-imidazol-5-yl}-1H-indole-1-carboxylate (16a) 6-bromo, 3-(imidazolyl-carbonyl) 3-acetyl-6-bromoindole + I₂/DMSO → NaHCO₃ + diamine → NCS treatment IR: 1734 cm⁻¹ (C=O), 1700 cm⁻¹ (imidazole C=O). NMR: Aromatic protons (6.8–8.0 ppm). Brown amorphous solid. Moderate (imidazole C=O and Br may participate weakly)
tert-Butyl 3-[2-(1H-Indol-3-ylcarbonyl)-1-methyl-4,5-dihydro-1H-imidazol-5-yl]-1H-indole-1-carboxylate (16b) 3-(imidazolyl-carbonyl) Similar to 16a, without bromination IR: 1730 cm⁻¹ (C=O), 1702 cm⁻¹ (imidazole C=O). NMR: tert-butyl (δ ~1.4 ppm in ¹H). Moderate (imidazole C=O)
(E)-tert-Butyl 2-(1-(acetoxyimino)ethyl)-1H-indole-1-carboxylate (4-4a) 2-(acetoxyiminoethyl) Not detailed (likely condensation of indole with acetoxyiminoethyl reagents) White solid. IR: Expected C=O (~1740 cm⁻¹, acetate), C=N (~1650 cm⁻¹). Low (acetate ester lacks strong H-bond donors)

Key Observations:

Synthetic Pathways :

  • Compounds 16a/b and 22a/b are synthesized via halogenation and cyclization reactions involving diamines or acid chlorides . The target compound’s synthesis would require cyclopropanation strategies (e.g., [2π+2σ] cycloaddition) to install the strained ring.

Spectroscopic Differentiation: The tert-butyl group’s ¹³C NMR signal (~80–85 ppm) is consistent across all compounds. The target compound’s 1-aminocyclopropyl group can be identified via distinct N-H stretches in IR and deshielded cyclopropane protons in ¹H NMR.

Structural and Functional Implications

  • Aminocyclopropyl vs. Bromo/Imidazole Groups: The amino group’s ability to act as both H-bond donor and acceptor contrasts with bromo groups (weak H-bond acceptors) and imidazole carbonyls (moderate acceptors). This may influence pharmacological activity or crystallization behavior .
  • Thermal Stability : Brominated compounds (16a, 22a) likely exhibit higher melting points due to increased molecular rigidity and halogen interactions.

Biological Activity

tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 2007908-87-2

Pharmacological Effects

Research indicates that this compound may exhibit the following biological activities:

  • Antidepressant-like Effects : Similar compounds have demonstrated efficacy in preclinical models of depression, suggesting potential for this compound to influence mood regulation.
  • Anti-inflammatory Properties : Indole derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : Some studies suggest that indole-based compounds can induce apoptosis in cancer cells, hinting at potential uses in oncology.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indole derivatives. The findings indicated that certain structural modifications enhanced activity at the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. Although specific data on this compound was not included, the implications for similar compounds suggest a promising avenue for further research.

Study 2: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory properties of indole derivatives found that these compounds could inhibit the production of pro-inflammatory cytokines. The study utilized both in vitro and in vivo models to demonstrate the effectiveness of these compounds in reducing inflammation markers. This provides a basis for investigating this compound within similar experimental frameworks.

Data Summary

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₂
Molecular Weight272.34 g/mol
CAS Number2007908-87-2
Potential ActivitiesAntidepressant, Anti-inflammatory, Antitumor

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